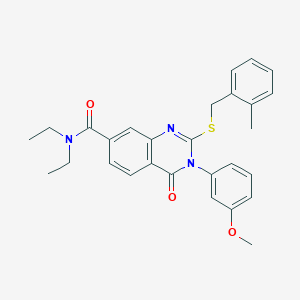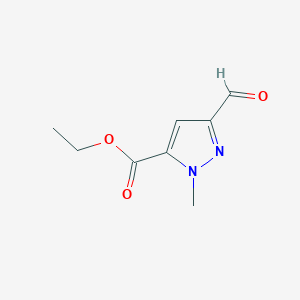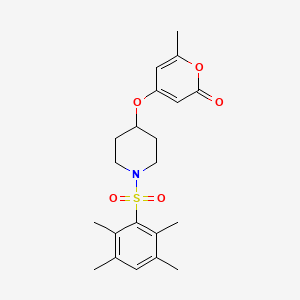
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a morpholine derivative. Morpholine is a common moiety in various pharmaceuticals and its derivatives have been studied for their potential pharmacological actions . The presence of the fluorophenyl and phenyl groups could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyrazole ring, and phenyl rings. These rings are likely connected in a way that the morpholino methanone forms the core structure, with the phenyl and pyrazolyl groups as substituents .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence and position of the fluorine atom, the phenyl rings, and the morpholine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its electronegativity and polarity. The morpholine ring could contribute to its solubility properties .Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Pharmacokinetics
The compound’s molecular weight (16216 g/mol) and its organic nature suggest that it may have good bioavailability .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone in lab experiments include its potential anti-tumor and anti-inflammatory properties, as well as its antioxidant activity. However, the limitations of using FMMP include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
For research on (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone include further studies on its mechanism of action, as well as its potential applications in the treatment of cancer and inflammatory diseases. Additionally, future research could investigate the potential use of FMMP in combination with other drugs or therapies to enhance its anti-tumor and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone has been reported in the literature. The method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of ethanol and potassium hydroxide. The resulting intermediate is then reacted with phenylhydrazine in the presence of acetic acid to form the final product, FMMP.
Applications De Recherche Scientifique
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone has been used in various scientific research studies. It has been found to have potential applications in the field of cancer research, as it has shown anti-tumor activity in vitro and in vivo. It has also been studied for its anti-inflammatory and analgesic properties. FMMP has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models.
Safety and Hazards
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPZJVDZZYDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

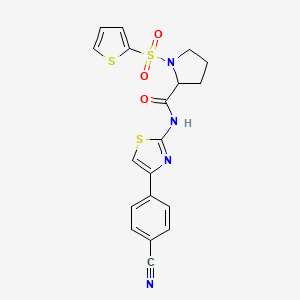
![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)
![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)
![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)
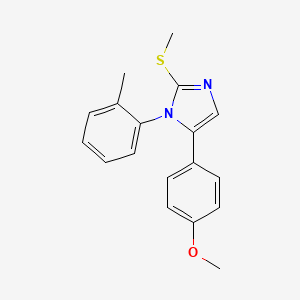
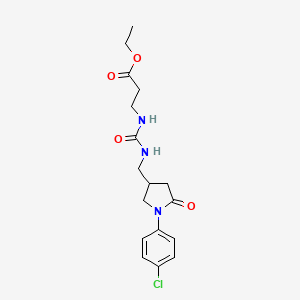

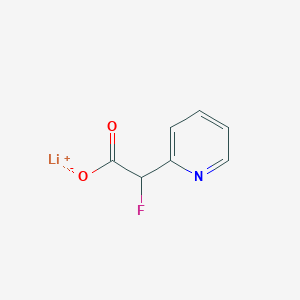
![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
